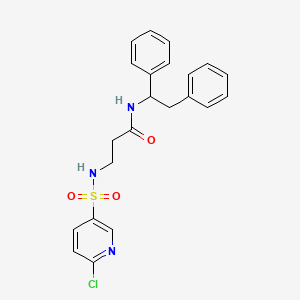![molecular formula C28H33FN4O2 B2632880 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide CAS No. 946286-93-7](/img/structure/B2632880.png)
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C28H33FN4O2 and its molecular weight is 476.596. The purity is usually 95%.
BenchChem offers high-quality N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine Receptor Affinity and Selectivity
The compound has been studied for its affinity and selectivity towards dopamine D(3) and D(4) receptors. Research indicates modifications in the aromatic ring linked to the N-1 piperazine ring led to derivatives displaying moderate D(3) affinity, and further modifications improved binding affinity for the D(3) receptor and decreased D(4) affinity. One particular derivative, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide, displayed high-affinity D(3) ligands and high selectivity over other receptors, making it a valuable candidate for positron emission tomography (PET) due to its affinity values, lipophilicity properties, and potential for (11)C labeling (Leopoldo et al., 2002). Further studies focused on the structural modifications of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand, aiming to refine its binding profile at dopamine and other receptors (Perrone et al., 2000).
Radiolabeled Antagonist for PET Studies
The compound [18F]p-MPPF, structurally related to the given benzamide, has been explored as a radiolabeled antagonist for the study of 5-HT1A receptors with PET, involving chemistry, radiochemistry, animal and human data with PET, toxicity, and metabolism research. Such studies are crucial for understanding the serotonergic neurotransmission in various physiological and pathological conditions (Plenevaux et al., 2000).
Antiallergy Activity
A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, structurally related to the compound , was synthesized and evaluated for antiallergy activity. These studies are significant for identifying potential antiallergic compounds, though none of the tested derivatives showed activity in the guinea pig anaphylaxis assay (Walsh et al., 1990).
Other Related Research
The compound N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has also been used as a probe for determining dopamine D(4) receptor density in rat striatum, offering an alternative to the subtraction method used in receptor density determination (Colabufo et al., 2001). Additionally, studies have been conducted on the synthesis and evaluation of phenolic Mannich bases with piperazines, evaluating their bioactivities, including cytotoxic/anticancer and CA inhibitory effects (Gul et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33FN4O2/c1-31(2)24-11-7-21(8-12-24)27(20-30-28(34)22-5-4-6-26(19-22)35-3)33-17-15-32(16-18-33)25-13-9-23(29)10-14-25/h4-14,19,27H,15-18,20H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXNTECENQQHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclopropyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2632798.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2632799.png)

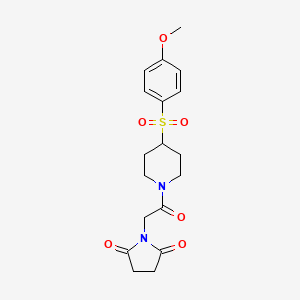
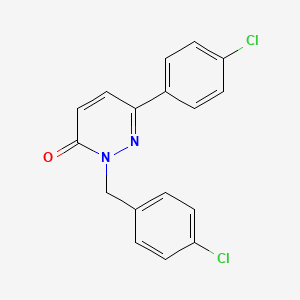
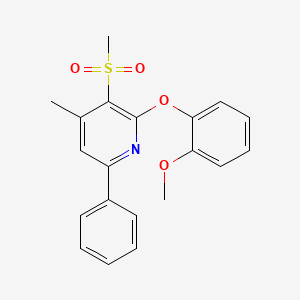
![3-ethyl-N-[2-(2-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2632808.png)

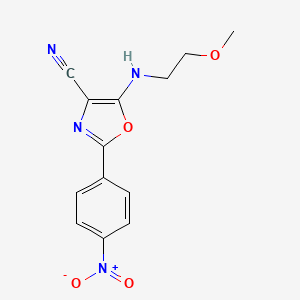
![ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2632813.png)

![8-Amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid](/img/structure/B2632817.png)
![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2632818.png)
